![molecular formula C9H13ClO5S B2596855 Ethyl 1-((chlorosulfonyl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2241140-65-6](/img/structure/B2596855.png)

Ethyl 1-((chlorosulfonyl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

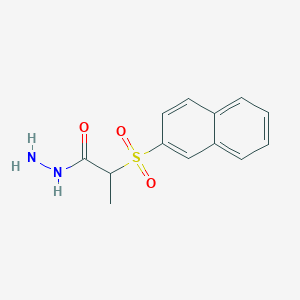

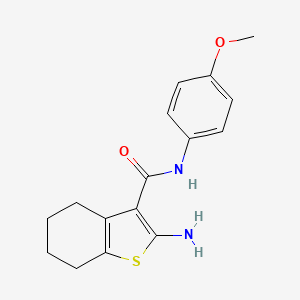

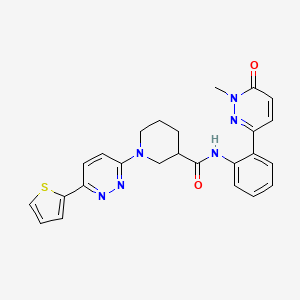

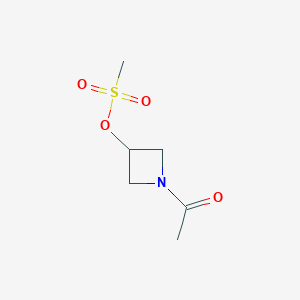

The compound “Ethyl 1-((chlorosulfonyl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate” is a complex organic molecule. It contains a bicyclo[2.1.1]hexane structure, which is a type of polycyclic hydrocarbon with two rings sharing two carbon atoms . The molecule also contains a chlorosulfonyl functional group, an ester functional group, and an ethyl group.

Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar bicyclic structures often involves [2+2] cycloaddition reactions . Additionally, the chlorosulfonyl group could potentially be introduced through a sulfonylation reaction, and the ester group through an esterification reaction .Molecular Structure Analysis

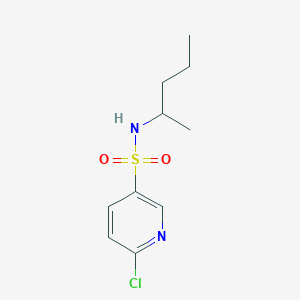

The bicyclo[2.1.1]hexane structure is a type of polycyclic hydrocarbon with two rings sharing two carbon atoms . The chlorosulfonyl, ester, and ethyl groups are attached to different carbon atoms in the bicyclic structure.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chlorosulfonyl and ester groups. For instance, the chlorosulfonyl group could potentially undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of the chlorosulfonyl and ester groups could impact its polarity and solubility .Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation for Antimalarial Activities

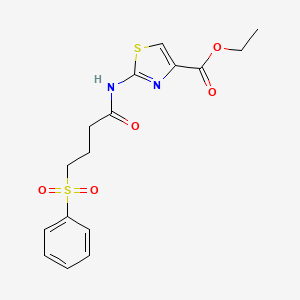

Ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives, similar in structure to Ethyl 1-((chlorosulfonyl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate, were synthesized and evaluated for their antimalarial activities. These derivatives showed varied in vitro activity against P. falciparum (K1 strain) and also exhibited antimycobacterial and cytotoxic activities, highlighting their potential in antimalarial research and therapy (Nongpanga Ningsanont, D. Black, R. Chanphen, Y. Thebtaranonth, 2003).

Ethylene Action Inhibition

1-Methylcyclopropene (1-MCP), structurally related to the compound , is a significant inhibitor of ethylene action in plants. This discovery led to numerous studies exploring its application and effects on inhibiting ethylene, with implications for extending the shelf life of fruits, vegetables, and floriculture crops. The effectiveness of 1-MCP across a broad spectrum of agricultural products underlines the potential utility of similar compounds in ethylene inhibition (S. Blankenship, J. Dole, 2003).

Asymmetric Synthesis in Aqueous Solution

Derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates, which bear resemblance to the compound of interest, have been synthesized via Aza-Diels-Alder reactions. These reactions, particularly in aqueous solutions, underscore the utility of this compound in asymmetric synthesis, offering pathways to novel bicyclic amino acid derivatives (H. Waldmann, M. Braun, 1991).

Postharvest Quality Improvement in Avocado

The application of 1-Methylcyclopropene (1-MCP), a compound sharing functional similarities with this compound, has been shown to significantly delay the ripening of avocado cultivars. By inhibiting ethylene action, 1-MCP treatment prior to the climacteric increase in ethylene production could delay fruit softening and color changes, indicating the potential for similar compounds to enhance postharvest fruit quality (Vera Hershkovitz, S. Saguy, E. Pesis, 2005).

Zukünftige Richtungen

Bicyclic structures like the one in this compound are increasingly being explored in the development of new bioactive compounds . Therefore, future research could potentially focus on synthesizing and studying similar compounds with variations in the functional groups attached to the bicyclic structure.

Eigenschaften

IUPAC Name |

ethyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClO5S/c1-2-14-7(11)8-3-9(4-8,15-5-8)6-16(10,12)13/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQYOKKGTZTISS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CC(C1)(OC2)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-methylphenyl]prop-2-enamide](/img/structure/B2596774.png)

![N'-[(2-chlorophenyl)methyl]-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide](/img/structure/B2596778.png)

![8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2596785.png)

![6-Chloro-N-[2-(dimethylamino)ethyl]-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide](/img/structure/B2596789.png)

![3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(quinolin-5-yl)propanamide](/img/structure/B2596791.png)

![N-(5-chloro-2-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2596792.png)